molecular formula C12H20ClNO B6271277 [1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride CAS No. 61920-63-6

[1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6271277
CAS No.: 61920-63-6
M. Wt: 229.7
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Description

1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride: is a chemical compound with the molecular formula C12H20ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenoxy group attached to a propan-2-yl chain, which is further linked to a methylamine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: 2,6-dimethylphenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane.

    Amination: The epoxy compound is then reacted with methylamine to form 1-(2,6-dimethylphenoxy)propan-2-ylamine.

    Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenolic hydrogen is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylamines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to understand its interactions with biological systems and its effects on microbial growth.

Medicine

In medicine, 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride is explored for its potential therapeutic applications. It is investigated for its role in treating certain medical conditions, although specific clinical uses are still under research.

Industry

Industrially, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenoxy)propan-2-ylamine hydrochloride
  • 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride
  • 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride

Uniqueness

Compared to similar compounds, 1-(2,6-dimethylphenoxy)propan-2-ylamine hydrochloride is unique due to its specific substitution pattern on the phenoxy group and the presence of a methylamine group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61920-63-6

Molecular Formula

C12H20ClNO

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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